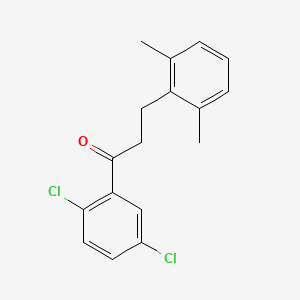

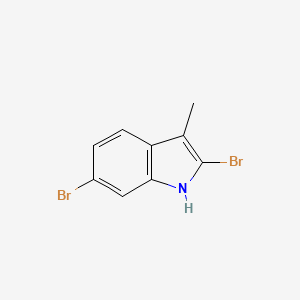

2,6-dibromo-3-methyl-1H-indole

説明

“2,6-dibromo-3-methyl-1H-indole” is a derivative of indole . Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .

Chemical Reactions Analysis

Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring . A new oxidative dibromo sulfoximination of N-R (R = alkyl or aryl) indoles using N-Br methyl phenyl sulfoximine as both of brominating and sulfoximinating reagents has been developed .

科学的研究の応用

Synthesis Applications

Regioselective Dibromination

The treatment of methyl indole-3-carboxylate with bromine in acetic acid results in regioselective dibromination, leading to derivatives like 5,6-dibromoindole. This process is useful in synthesizing natural and non-natural dibromoindole derivatives (Parsons et al., 2011).

Selective Lithiation

2,3-Dibromo-1-methylindole can be converted through selective lithiation, allowing for the formation of various 3-bromo-2-substituted indoles. This method demonstrates the versatility of indole derivatives in synthesis (Liu & Gribble, 2002).

Palladium-Catalyzed Reactions

Palladium-catalyzed methods offer a significant approach in synthesizing and functionalizing indoles, including 2,6-dibromo-3-methyl-1H-indole. This method is applicable to complex molecules due to its wide range of functionalities (Cacchi & Fabrizi, 2005).

Microwave-Assisted Synthesis

Microwave irradiation aids in synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives through palladium-catalyzed intramolecular oxidative coupling. This process achieves excellent yields and high regioselectivity (Bellavita et al., 2022).

Chemical Properties and Reactions

Nucleophilic Reactivity

The nucleophilic reactivities of various indoles, including substituted versions, have been studied, providing insights into the chemical behavior of these compounds (Lakhdar et al., 2006).

Indole Synthesis Review

A review of indole syntheses, including the classification of various methods, provides a comprehensive understanding of the approaches to creating indole structures (Taber & Tirunahari, 2011).

Applications in Advanced Materials

- Electron-Donating Nature for Advanced Materials: The electron-donating nature of indoles, such as 2,6-dibromo-3-methyl-1H-indole, makes them suitable for applications in advanced materials chemistry, particularly in photodynamics (Ayari et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl indole-7-carboxylate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

将来の方向性

Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance . They are versatile building blocks in synthesis, providing access to diverse heterocycles . The development of novel methods of synthesis has attracted the attention of the chemical community . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

特性

IUPAC Name |

2,6-dibromo-3-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N/c1-5-7-3-2-6(10)4-8(7)12-9(5)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZOAHFODDANKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dibromo-3-methyl-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。